molecular formula C13H20N2O3S B8712335 tert-Butyl 4-(thiazol-2-yloxy)piperidine-1-carboxylate

tert-Butyl 4-(thiazol-2-yloxy)piperidine-1-carboxylate

Cat. No. B8712335
M. Wt: 284.38 g/mol
InChI Key: RHANAIUBTWJSSA-UHFFFAOYSA-N
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Patent
US07129243B2

Procedure details

To a slurry of sodium hydride (about 60% oil suspension, 5.67 g) in dimethoxyethane (40 ml) was added a solution of tert-butyl 4-hydroxy-1-piperidinecarboxylate (23.9 g) in dimethoxyethane (60 ml) over 30 minutes, and the mixture was stirred for an additional 1 hour. To the mixture was added 2-bromothiazole (15.0 g), and the mixture was refluxed for 4 hours. After cooling, the resulting pale brown suspension was diluted with ether (300 ml) and the mixture was filtered through a pad of Celite. The filtrate was washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residual oil was purified by silica gel column chromatography (eluent; 15% ethyl acetate in n-hexane) to give the title compound (22.1 g) as a yellow oil.
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1.Br[C:18]1[S:19][CH:20]=[CH:21][N:22]=1>C(COC)OC.CCOCC>[S:19]1[CH:20]=[CH:21][N:22]=[C:18]1[O:3][CH:4]1[CH2:5][CH2:6][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:8][CH2:9]1 |f:0.1|

Inputs

Step One
Name
Quantity
5.67 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
23.9 g
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
60 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1SC=CN1
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
The filtrate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by silica gel column chromatography (eluent; 15% ethyl acetate in n-hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C(=NC=C1)OC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.1 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.